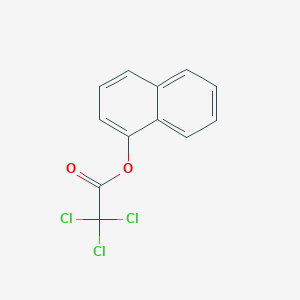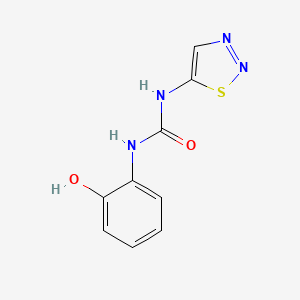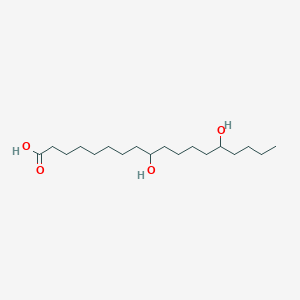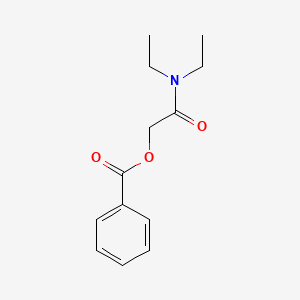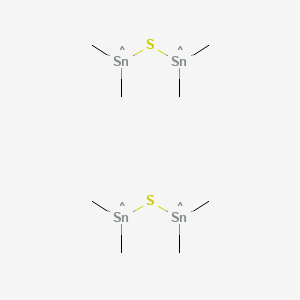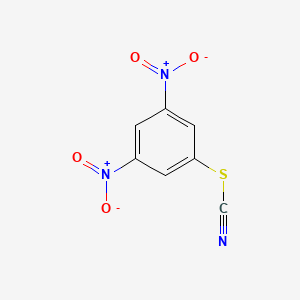
Methanamine, N,N-dimethyl-, hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of methanamine where two hydrogen atoms are replaced by methyl groups, and it forms a salt with hydrofluoric acid . This compound is a tertiary amine and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanamine, N,N-dimethyl-, hydrofluoride can be synthesized through the reaction of dimethylamine with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the hydrofluoride salt. The general reaction is as follows:
(CH3)2NH+HF→(CH3)2NH2+F−
This reaction is exothermic and requires careful handling due to the corrosive nature of hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This process yields dimethylamine, which is then reacted with hydrofluoric acid to produce the hydrofluoride salt .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N,N-dimethyl-, hydrofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form dimethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like chloride ions (Cl-) or bromide ions (Br-) can be used under appropriate conditions.
Major Products Formed
Oxidation: N,N-dimethylformamide.
Reduction: Dimethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanamine, N,N-dimethyl-, hydrofluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a precursor in the production of pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methanamine, N,N-dimethyl-, hydrofluoride involves its interaction with various molecular targets. In acidic environments, it can be hydrolyzed to release formaldehyde, which has bactericidal properties. This makes it useful as an antiseptic and antibacterial agent . The compound can also act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new chemical bonds .
Comparación Con Compuestos Similares
Methanamine, N,N-dimethyl-, hydrofluoride can be compared with other similar compounds such as:
Trimethylamine: Similar in structure but with three methyl groups attached to the nitrogen atom.
Ethanamine, N,N-dimethyl-: Similar in structure but with an ethyl group instead of a methyl group.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: Similar in structure but with two methoxy groups attached to the nitrogen atom .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific chemical processes and industrial applications.
Propiedades
Número CAS |
65756-37-8 |
|---|---|
Fórmula molecular |
C3H10FN |
Peso molecular |
79.12 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;hydrofluoride |
InChI |
InChI=1S/C3H9N.FH/c1-4(2)3;/h1-3H3;1H |
Clave InChI |
IXYXXQNFKSEXJM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


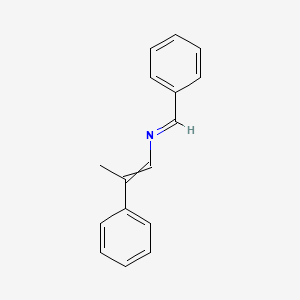

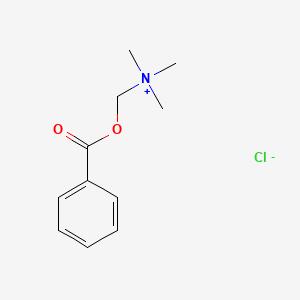
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

